molecular formula C16H18N2O B472841 N-(quinolin-8-yl)cyclohexanecarboxamide CAS No. 666212-75-5

N-(quinolin-8-yl)cyclohexanecarboxamide

Cat. No.: B472841
CAS No.: 666212-75-5
M. Wt: 254.33g/mol
InChI Key: IDOVOAPZYNASRS-UHFFFAOYSA-N
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Description

“N-(quinolin-8-yl)cyclohexanecarboxamide” is a chemical compound with the molecular formula C16H18N2O and a molecular weight of 254.33 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES notation: O=C (NC1=CC=CC2=C1N=CC=C2)C3CCCCC3 .


Chemical Reactions Analysis

“this compound” has been involved in various chemical reactions. For example, it has been used in the Microwave-accelerated cross-dehydrogenative-coupling (CDC) of N - (quinolin-8-yl)amides with acetone/acetonitrile under metal-free conditions .


Physical and Chemical Properties Analysis

“this compound” is a crystalline solid with an average mass of 254.327 Da and a monoisotopic mass of 254.141907 Da .

Scientific Research Applications

Copper-Catalyzed Remote Sulfonylation of Aminoquinolines

N-(quinolin-8-yl)cyclohexanecarboxamide derivatives have been utilized in the copper(II)-catalyzed remote sulfonylation of aminoquinolines. This process is significant for its environmentally friendly byproducts and use of sodium sulfinates as sulfide sources, offering a less odorous and more sustainable alternative to traditional methods (Xia et al., 2016).

Coordination Behavior in Carboxamide Palladium(II) Complexes

Carboxamide derivatives, including this compound, have been investigated for their role in the formation of palladium(II) complexes. These complexes have shown potential for applications in structural characterisation, electrochemical studies, and possibly in therapeutic areas, demonstrating potent cytotoxic effects on various cancer cell lines (Omondi et al., 2021).

Corrosion Inhibition

This compound derivatives have also been explored as corrosion inhibitors for mild steel in hydrochloric acid solutions. This research highlights their potential in reducing metal corrosion, with studies revealing effective adsorption at the metal/solution interface (Erami et al., 2019).

Ruthenium-Catalyzed Synthesis of Isoquinolones

In another application, derivatives of this compound have been used in the ruthenium-catalyzed synthesis of isoquinolones, with the reaction demonstrating high regioselectivity and broad substrate scope. This synthetic approach is notable for its potential in pharmaceutical and chemical industries (Allu & Swamy, 2014).

Fluorescent Sensing of Metal Ions

This compound has been incorporated into fluorescent sensors for metal ions like cadmium and zinc, exhibiting high selectivity and sensitivity. This makes them potentially useful in environmental monitoring and biological applications (Zhou et al., 2012).

Optically Pure Chiral Agents for Molecular Recognition

Optically pure derivatives of this compound have been utilized as chiral solvating agents for molecular recognition. Their application in NMR and fluorescence spectroscopy for distinguishing isomers of various acids demonstrates their utility in chemical analysis and potentially in pharmaceuticals (Khanvilkar & Bedekar, 2018).

Safety and Hazards

“N-(quinolin-8-yl)cyclohexanecarboxamide” is a substance not fully tested. It may be harmful if swallowed or inhaled. Exposure may cause irritation of the respiratory tract, eye, and skin and allergic respiratory and skin reaction . Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients .

Properties

IUPAC Name

N-quinolin-8-ylcyclohexanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O/c19-16(13-6-2-1-3-7-13)18-14-10-4-8-12-9-5-11-17-15(12)14/h4-5,8-11,13H,1-3,6-7H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDOVOAPZYNASRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NC2=CC=CC3=C2N=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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